molecular formula C16H18N4O2S B2737794 1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-99-5

1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2737794
CAS No.: 897453-99-5
M. Wt: 330.41
InChI Key: MLADBBWGYKRYKP-UHFFFAOYSA-N
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Description

1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a methylphenylmethylsulfanyl group under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylphenylmethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione
  • 1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione

Uniqueness

1,3,9-trimethyl-8-{[(2-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3,9-trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-7-5-6-8-11(10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLADBBWGYKRYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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